O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

piperidine enzymatic resolution stereochemistry

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate (CAS 2243222-07-1) is a chiral, stereodefined piperidine diester bearing a cis-configured trifluoromethyl group at the 5-position, an N-Boc carbamate at position 1, and a methyl ester at position 3. The (3R,5S) absolute configuration is assigned for the resolved enantiomer, with the racemic (rel) form also commercially available.

Molecular Formula C13H20F3NO4
Molecular Weight 311.30 g/mol
Cat. No. B13895508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Molecular FormulaC13H20F3NO4
Molecular Weight311.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyNONJHXVASFECAD-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate – A Stereodefined Fluorinated Piperidine Building Block for CNS-Targeted Synthesis


O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate (CAS 2243222-07-1) is a chiral, stereodefined piperidine diester bearing a cis-configured trifluoromethyl group at the 5-position, an N-Boc carbamate at position 1, and a methyl ester at position 3 . The (3R,5S) absolute configuration is assigned for the resolved enantiomer, with the racemic (rel) form also commercially available. This compound serves as a protected, differentiated scaffold enabling sequential, chemoselective derivatization at two distinct carboxylic acid oxidation states—a feature that generic piperidine-1,3-dicarboxylate isomers cannot replicate [1].

Why Generic Piperidine-1,3-dicarboxylate Analogs Cannot Substitute for O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate


Attempts to replace this compound with simpler piperidine-1,3-dicarboxylate analogs (e.g., dimethyl piperidine-3,5-dicarboxylate, or N-Boc-piperidine-3-carboxylate) are undermined by three converging factors: (i) the cis-5-CF3 substituent electronically deactivates the piperidine nitrogen, altering nucleophilicity and directing regioselective functionalization in multistep syntheses; (ii) the orthogonally protected diester system (Boc‑O vs. Me‑O) allows stepwise unmasking without cross‑reactivity, a capability absent in simple symmetric diesters [1]; and (iii) the stereochemical integrity of the cis-relationship between the 3‑ester and 5‑CF3 is required for downstream chiral induction, a property that mixed cis/trans batches or achiral analogs cannot deliver [2]. Generic substitution therefore risks both reduced synthetic efficiency and compromised stereochemical fidelity in the final target molecules.

Quantitative Differentiation Evidence for O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate


Cis-Stereochemistry Enables Enzymatic Resolution Selectivity Unavailable to Trans Isomers

The cis-configured piperidine-3,5-dicarboxylate scaffold, as typified by this compound, is a demonstrated substrate for enantioselective enzymatic monohydrolysis using lipases and esterases, whereas the corresponding trans-diester has been documented as unreactive under identical conditions [1]. This differential reactivity arises from the specific spatial orientation of the 3‑ and 5‑substituents, which controls access to the enzyme active site. In contrast, generic cis/trans mixtures necessitate laborious chromatographic or crystallization steps to isolate the desired cis isomer, reducing overall process yield and increasing cost.

piperidine enzymatic resolution stereochemistry

Electron-Withdrawing CF₃ Group Lowers Piperidine Basicity by 2–3 pKa Units Relative to Unsubstituted Analogs

The presence of a trifluoromethyl substituent at the piperidine ring significantly reduces the basicity of the secondary amine. Predicted pKa values for 3‑(trifluoromethyl)piperidine (pKa = 8.99) are approximately 2 log units lower than that of unsubstituted piperidine (pKa ≈ 11.0) . Although the N‑Boc group in the target compound renders the nitrogen non‑basic in its protected form, the electronic deactivation persists post‑deprotection, yielding a free amine with attenuated nucleophilicity and protonation state at physiological pH. This shift has been exploited in medicinal chemistry to modulate off‑target activity and improve CNS penetration.

trifluoromethyl basicity piperidine

Orthogonal Diester Protection Enables Chemoselective Derivatization, Distinct from Symmetric Piperidine Diesters

The target compound provides two electronically and sterically differentiated ester groups: a tert‑butyl carbamate (Boc) at N1 and a methyl ester at C3. The Boc group is cleavable under acidic conditions (TFA, HCl/dioxane), while the methyl ester is stable to acid but cleavable under basic hydrolysis (LiOH, NaOH). Symmetric piperidine-3,5-dicarboxylic acid diesters (e.g., dimethyl or diethyl esters) lack this orthogonality, precluding sequential functionalization. In documented synthetic schemes, the Boc group has been selectively removed to free the amine for subsequent coupling, while the methyl ester remains intact for later hydrolysis [1].

orthogonal protection chemoselectivity piperidine diester

Direct Incorporation into OGA Inhibitor Patent Space Confirms Synthetic Utility over Non‑Fluorinated Piperidine Scaffolds

The compound is explicitly listed as a reactant in WO2018109202A1, a patent covering monocyclic O‑GlcNAcase (OGA) inhibitors for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy [1]. The presence of the 5‑CF₃ substituent is critical for the pharmacological activity of the final OGA inhibitors, as fluorine substitution enhances metabolic stability and binding affinity. Non‑fluorinated piperidine-1,3-dicarboxylates are structurally incapable of delivering the same pharmacophoric profile and are absent from analogous patent claims.

OGA inhibitor Alzheimer's disease patented scaffold

Procurement‑Relevant Application Scenarios for O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate


Synthesis of Chiral 5‑(Trifluoromethyl)piperidine Building Blocks via Enzymatic Resolution

Procurement of the cis‑configured diester is the enabling step for enzymatic kinetic resolution campaigns. As documented in the literature, cis‑piperidine‑3,5‑dicarboxylates are competent substrates for lipase‑ and esterase‑mediated monohydrolysis, yielding single enantiomers in >96% ee [1]. This approach bypasses the need for chiral chromatography or diastereomeric salt formation, directly reducing the cost of chiral amine production for medicinal chemistry programs.

Orthogonal Protection Strategy for Fragment‑Based Drug Discovery

The differentiated Boc‑amine and methyl ester allow sequential, chemoselective modifications: first, acid‑mediated Boc removal to expose the secondary amine for amide coupling or reductive amination; second, methyl ester hydrolysis to generate a carboxylic acid for further conjugation [2]. This two‑step, one‑pot orthogonal sequence is a standard workflow in fragment elaboration and is unattainable with symmetric diester analogs.

OGA Inhibitor Lead Optimization in Neurodegeneration Programs

The compound serves as a direct synthetic intermediate in the preparation of monocyclic OGA inhibitors described in WO2018109202A1, a patent family targeting tau‑mediated neurodegeneration [3]. Research groups focused on Alzheimer's disease or progressive supranuclear palsy can integrate this building block into established synthetic routes, leveraging existing structure‑activity relationship (SAR) data that underscore the necessity of the 5‑CF₃ substituent for target engagement.

Physicochemical Property Modulation via Fluorine Basicity Shift

Post‑deprotection, the free piperidine exhibits a pKa reduced by approximately 2–2.5 units relative to unsubstituted piperidine, as inferred from 3‑CF₃‑piperidine data . This basicity attenuation translates to a lower fraction of protonated amine at lysosomal pH, a property that can be exploited to tune the cellular permeability and subcellular distribution of derived drug candidates.

Quote Request

Request a Quote for O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.